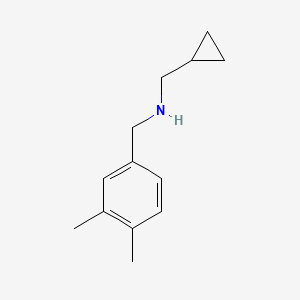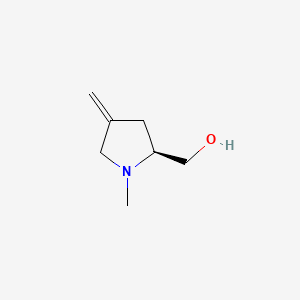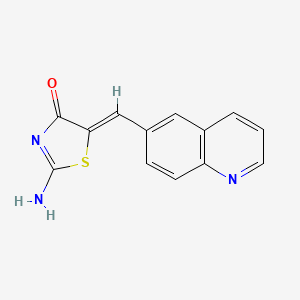
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring fused with a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with quinoline-6-carbaldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and thiazole derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one involves its interaction with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can interact with proteins, affecting their function. These interactions can lead to the compound’s observed biological activities, such as anticancer and antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(quinolin-6-ylmethylene)thiazole
- 2-Amino-5-(quinolin-6-ylmethylene)oxazole
- 2-Amino-5-(quinolin-6-ylmethylene)imidazole
Uniqueness
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one is unique due to the presence of both the thiazole and quinoline rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H9N3OS |
|---|---|
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
(5Z)-2-amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H9N3OS/c14-13-16-12(17)11(18-13)7-8-3-4-10-9(6-8)2-1-5-15-10/h1-7H,(H2,14,16,17)/b11-7- |
Clé InChI |
GWSGFSPSQGXVFI-XFFZJAGNSA-N |
SMILES isomérique |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


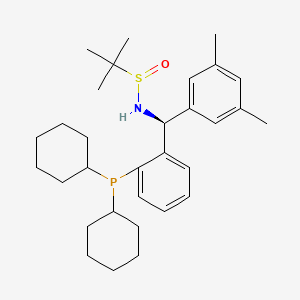
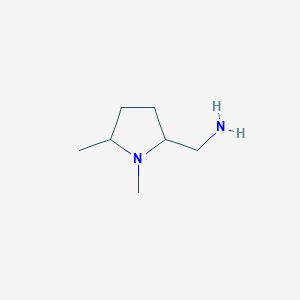
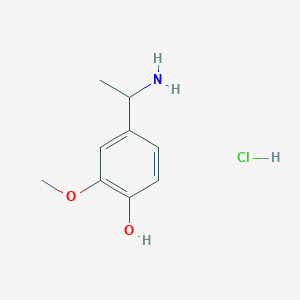
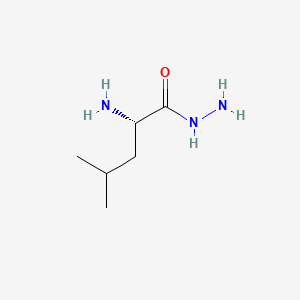

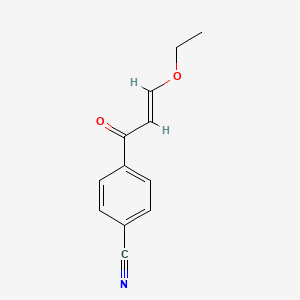
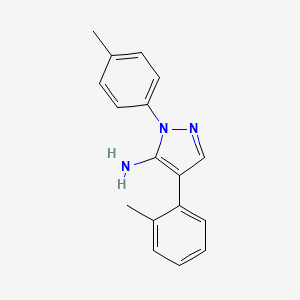
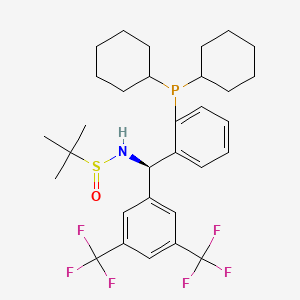
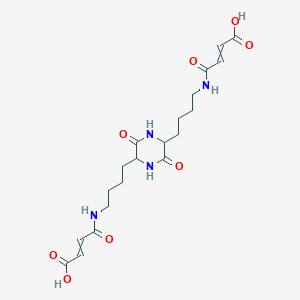
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)

![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
